Ethanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (salt)
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Overview
Description
Ethanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (salt) is a quaternary ammonium compound. It is known for its surfactant properties and is commonly used in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a hydrophilic head, making it effective in reducing surface tension in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (salt) typically involves the reaction of dimethylaminoethanol with stearic acid to form the intermediate compound. This intermediate is then reacted with methyl sulfate to produce the final quaternary ammonium compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Ethanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (salt) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes and facilitate the extraction of cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of this compound is primarily based on its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases. This alignment disrupts the structure of cell membranes, leading to increased permeability. The molecular targets include lipid bilayers and membrane proteins, which are affected by the compound’s amphiphilic nature .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and preservative.
Dodecyltrimethylammonium Chloride: Used in various industrial applications as a surfactant.
Uniqueness
Ethanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (salt) is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring strong surfactant action and compatibility with both aqueous and non-aqueous systems .
Properties
CAS No. |
72829-20-0 |
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Molecular Formula |
C25H53NO7S |
Molecular Weight |
511.8 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-(2-octadecanoyloxyethyl)azanium;methyl sulfate |
InChI |
InChI=1S/C24H50NO3.CH4O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(27)28-23-21-25(2,3)20-22-26;1-5-6(2,3)4/h26H,4-23H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
BHDSLTCRNSUBNM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCO.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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